Tomaymycin DM

ADC Payload Cytotoxicity IC₅₀

Researchers seeking calibrated cytotoxicity between natural PBD monomers (IC₅₀ ~1 µM) and ultra-potent dimers (IC₅₀ ~0.001 nM) face limited payload options. Tomaymycin DM (CAS 945490-09-5) solves this gap as a synthetic PBD monomer with defined IC₅₀ = 0.5 µM. Key advantages: - DNA mono-alkylator mechanism, distinct from cross-linking dimers - MW = 258.27 g/mol supports high-DAR ADC conjugation - Unique TDP1 inhibitory activity (IC₅₀ = 99 nM) for dual-mechanism studies BenchChem supplies this reference-grade payload with verified specifications for ADC R&D.

Molecular Formula C14H14N2O3
Molecular Weight 258.27 g/mol
CAS No. 945490-09-5
Cat. No. B10855302
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTomaymycin DM
CAS945490-09-5
Molecular FormulaC14H14N2O3
Molecular Weight258.27 g/mol
Structural Identifiers
SMILESCOC1=C(C=C2C(=C1)C(=O)N3CC(=C)CC3C=N2)O
InChIInChI=1S/C14H14N2O3/c1-8-3-9-6-15-11-5-12(17)13(19-2)4-10(11)14(18)16(9)7-8/h4-6,9,17H,1,3,7H2,2H3/t9-/m0/s1
InChIKeyGXKVYHPROGIVCL-VIFPVBQESA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tomaymycin DM PBD Monomer Payload Overview


Tomaymycin DM (CAS 945490-09-5) is a synthetic derivative of the natural product tomaymycin, classified as a pyrrolobenzodiazepine (PBD) monomer. It functions as a sequence-selective DNA minor-groove alkylating agent [1] and is designed as a cytotoxic payload for tumor-targeting antibody-drug conjugates (ADCs) . Unlike the more extensively studied PBD dimers that form interstrand DNA cross-links, Tomaymycin DM acts as a DNA mono-alkylator, a mechanistic distinction with implications for payload selection in ADC development [1]. Its molecular formula is C14H14N2O3, with a molecular weight of 258.27 g/mol .

DNA mono-alkylation Minor-groove guanine-N2 adduct formation studies
ADC payload development Synthetic PBD monomer payload context for antibody-drug conjugates
PBD class research Mono-alkylator mechanism distinct from cross-linking dimers

Why Tomaymycin DM Is Not Interchangeable with Generic PBDs


Generic substitution within the pyrrolobenzodiazepine (PBD) class is scientifically untenable due to significant divergence in DNA binding mechanisms, potency, and linker compatibility. While natural PBD monomers exhibit low micromolar cytotoxicity (IC₅₀ ~1–100 µM) [1], synthetic PBD dimers achieve picomolar potency (IC₅₀ ~0.001–0.01 nM) via interstrand DNA cross-linking . Tomaymycin DM, as a synthetically modified PBD monomer with an IC₅₀ of 0.5 µM against cancer cell lines , occupies a distinct potency niche—substantially more active than natural monomers yet mechanistically simpler than dimers. Additionally, the structural variation in PBD linker chemistry (e.g., C8 vs. C7/C7′ linkages) profoundly impacts isohelicity and DNA binding affinity, rendering one-for-one substitution impossible without altering ADC efficacy and toxicity profiles [1].

  • Potency and mechanism mismatch: Tomaymycin DM occupies an intermediate potency niche between natural monomers and cross-linking dimers; substitution with generic PBD monomers or dimers may shift ADC cytotoxicity and efficacy profile.
  • Linker chemistry incompatibility: C8 linkage and isohelicity variations across PBDs may alter DNA binding affinity and ADC conjugation efficiency; structural differences may limit direct replacement.

Tomaymycin DM Comparative Evidence


Cytotoxicity Across PBD Classes

Tomaymycin DM demonstrates an IC₅₀ of 0.5 µM in cancer cell cytotoxicity assays, positioning it as approximately 2-fold more potent than the natural PBD monomer Tomaymycin (IC₅₀ = 1.0 µM) and 1.6-fold more potent than Anthramycin (IC₅₀ = 0.8 µM) . In contrast, synthetic PBD dimers (e.g., talirine, tesirine) achieve picomolar potency (IC₅₀ ~0.001–0.01 nM), approximately 50,000- to 500,000-fold more potent than Tomaymycin DM . This places Tomaymycin DM in a distinct intermediate potency range, offering a less cytotoxic alternative to PBD dimers for applications where reduced payload toxicity is advantageous.

Cytotoxicity IC₅₀
Reported
0.5 µM (cancer cell lines)
Reported intermediate potency between PBD monomers and dimers
Cross-study comparison; cell-line variability may apply
ADC Payload Cytotoxicity IC₅₀

DNA Alkylation: Mono-alkylation vs. Cross-linking

Tomaymycin DM functions as a DNA mono-alkylator, forming a single covalent aminal bond with the C2-NH₂ group of guanine bases in the DNA minor groove [1]. In contrast, clinically advanced PBD dimers (e.g., talirine, tesirine) possess two PBD units linked via a central tether, enabling interstrand DNA cross-linking [2]. This mechanistic divergence has direct functional consequences: PBD dimers are approximately 50,000-fold more cytotoxic due to cross-link formation , while mono-alkylators like Tomaymycin DM produce DNA lesions that are potentially more repairable and may confer a different toxicity profile [1].

DNA alkylation mechanism
Class-level inference
Mono-alkylation (single guanine-N2 adduct)
Supports mono-alkylation vs. cross-linking mechanism studies
PBD dimers form interstrand cross-links; repair pathway context may differ
DNA Alkylation Mechanism of Action ADC Payload

Payload Size and Linker Compatibility

Tomaymycin DM has a molecular weight of 258.27 g/mol , approximately 64% smaller than the clinical PBD dimer payload SGD-1882 (MW = 725.79 g/mol) . This substantial size difference directly impacts conjugation efficiency, drug-to-antibody ratio (DAR) homogeneity, and linker compatibility. Smaller payloads like Tomaymycin DM may permit higher DAR values or reduce steric hindrance during conjugation to site-specific linker technologies [1].

Payload molecular weight
Head-to-head
258.27 g/mol (64% smaller than SGD-1882)
May facilitate high-DAR conjugation formats
Small size may reduce steric hindrance; conjugation efficiency context
ADC Conjugation Linker Chemistry Payload Design

TDP1 Enzyme Inhibition Activity

Tomaymycin DM has been reported to exhibit TDP1 (tyrosyl-DNA phosphodiesterase 1) inhibition with an IC₅₀ of 99 nM [1]. TDP1 is a DNA repair enzyme that processes DNA lesions, and its inhibition can potentiate the cytotoxicity of DNA-damaging agents. This activity is not a universal property of all PBD monomers or dimers; for example, no comparable TDP1 inhibition data is reported for Tomaymycin itself or for clinical PBD dimer payloads like talirine or tesirine [2]. The 99 nM IC₅₀ value represents a potentially unique secondary pharmacology attribute of Tomaymycin DM.

TDP1 inhibition IC₅₀
Class-level inference
99 nM
Reported dual DNA alkylation and TDP1 inhibition activity
TDP1 inhibition not reported for other PBDs; unique secondary pharmacology context
TDP1 DNA Repair Chemosensitization

Tomaymycin DM Research Applications


Intermediate-Potency ADC Payload Development

For ADC programs requiring a payload with cytotoxicity between natural PBD monomers (IC₅₀ ~1 µM) and ultra-potent PBD dimers (IC₅₀ ~0.001–0.01 nM), Tomaymycin DM provides a calibrated potency option (IC₅₀ = 0.5 µM) . This intermediate potency may be advantageous for targeting tumors with moderate antigen expression or for reducing off-target toxicity compared to dimer-based ADCs [1].

ADC Linker Optimization and Conjugation Studies

The small molecular weight of Tomaymycin DM (258.27 g/mol) facilitates exploration of high-DAR ADC formats and site-specific conjugation chemistries that may be sterically challenging for larger dimer payloads (e.g., SGD-1882, MW = 725.79 g/mol) [1]. Researchers can utilize Tomaymycin DM to optimize linker-payload combinations without the steric constraints imposed by larger warheads.

DNA Repair Pathway Modulation Studies

Tomaymycin DM's TDP1 inhibitory activity (IC₅₀ = 99 nM) enables dual-mechanism studies combining DNA alkylation with DNA repair enzyme inhibition. This property is not reported for other PBD payloads, making Tomaymycin DM a unique tool for investigating chemosensitization strategies in cancers with elevated DNA repair capacity.

Mono-alkylator vs. Cross-linker Mechanistic Comparison

As a well-defined PBD mono-alkylator , Tomaymycin DM serves as a reference compound to mechanistically dissect the biological consequences of single DNA lesions versus interstrand cross-links produced by PBD dimers [1]. Such studies inform fundamental understanding of DNA damage response pathways and guide payload selection for next-generation ADCs.

Application
Selection Property
Validation Focus
ADC payload development (intermediate potency)
Intermediate cytotoxicity profile
Cytotoxicity ranking within PBD classes
ADC linker-conjugation studies
Low molecular weight payload
High-DAR and site-specific conjugation efficiency
DNA repair modulation studies
Dual alkylation and TDP1 inhibition
TDP1 inhibition and DNA damage potentiation
Mechanistic comparison (mono- vs. cross-linking)
Defined mono-alkylation mechanism
DNA lesion repair and cytotoxicity comparison

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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